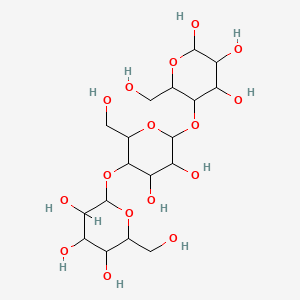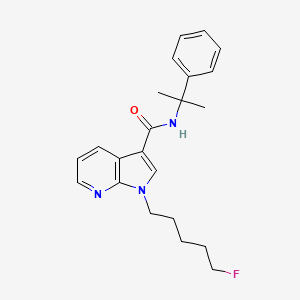
5F-Cumyl-P7aica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5F-Cumyl-P7aica involves several steps, including the formation of the pyrrolo[2,3-b]pyridine-3-carboxamide core. The synthetic routes and reaction conditions for this compound are typically proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography–mass spectrometry (GC–MS), and liquid chromatography–quadrupole time-of-flight–mass spectrometry (LC–QTOF–MS) .
Chemical Reactions Analysis
5F-Cumyl-P7aica undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated analogs .
Scientific Research Applications
5F-Cumyl-P7aica has several scientific research applications, particularly in the fields of chemistry, biology, and forensic science. It is used as an analytical reference material for studying the physiological and toxicological properties of synthetic cannabinoids . Additionally, it is employed in research to understand the binding affinities and functional activities of synthetic cannabinoid receptor agonists at cannabinoid type 1 (CB1) and type 2 (CB2) receptors . The compound is also used in forensic toxicology to detect and quantify its presence in biological samples such as urine, blood, and gastric contents .
Mechanism of Action
The mechanism of action of 5F-Cumyl-P7aica involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. It exerts potent cannabimimetic effects by binding to these receptors and activating them. This activation leads to various physiological effects, including hypothermia, which is mediated through a CB1-dependent mechanism . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, which modulate the endocannabinoid system.
Comparison with Similar Compounds
5F-Cumyl-P7aica is structurally similar to other synthetic cannabinoids such as 5F-Cumyl-PICA and 5F-Cumyl-PINACA . These compounds share a common pyrrolo[2,3-b]pyridine-3-carboxamide core but differ in their substituents. For example, 5F-Cumyl-PICA has an indole core, while 5F-Cumyl-PINACA has an indazole core. The unique structural features of this compound, such as the presence of a fluorine atom, contribute to its distinct pharmacological properties and binding affinities at cannabinoid receptors .
Conclusion
This compound is a synthetic cannabinoid with significant research applications in chemistry, biology, and forensic science. Its unique structural features and potent cannabimimetic effects make it a valuable compound for studying the endocannabinoid system and the physiological effects of synthetic cannabinoids. due to its classification as a Schedule I compound, its use is strictly regulated.
Properties
CAS No. |
2171492-36-5 |
|---|---|
Molecular Formula |
C22H26FN3O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27) |
InChI Key |
MXJYOUMYJGNQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


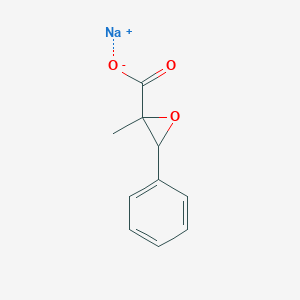
![(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769616.png)
![[(7Z,11Z,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769618.png)
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6Z,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769625.png)
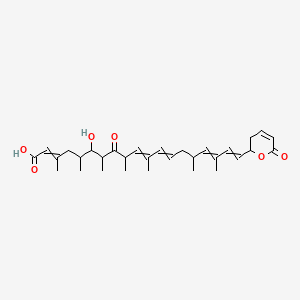

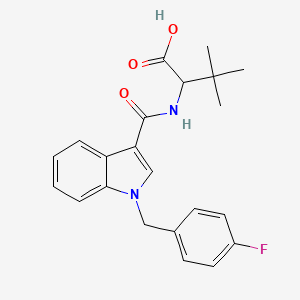
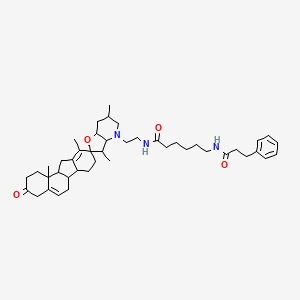
![4-chloro-2,3,5,6-tetradeuterio-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10769669.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769682.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769696.png)
![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B10769704.png)
![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769708.png)
